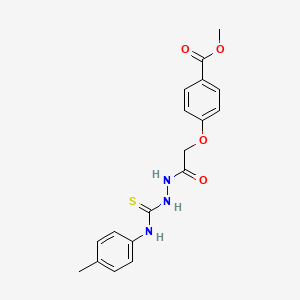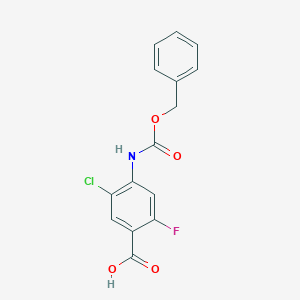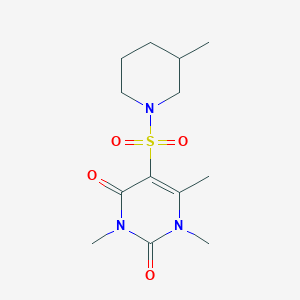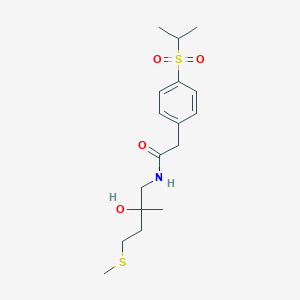![molecular formula C19H18N2O4 B2490999 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(pyridin-3-yl)morpholino)prop-2-en-1-one CAS No. 1428381-95-6](/img/structure/B2490999.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(pyridin-3-yl)morpholino)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(pyridin-3-yl)morpholino)prop-2-en-1-one” represents a class of polyheterocyclic compounds synthesized through complex chemical reactions. These compounds are of interest due to their structural complexity and potential for diverse chemical reactivity and properties (Islas-Jácome et al., 2023).
Synthesis Analysis
The synthesis of related compounds often involves sequential combinations of various starting materials under specific conditions. For example, a similar compound was synthesized using a microwave-assisted one-pot process combining 4-chlorobenzaldehyde, (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine, 2-isocyano-1-morpholino-3-phenylpropan-1-one, and maleic anhydride, yielding a 28% overall yield (Islas-Jácome et al., 2023).
Molecular Structure Analysis
Detailed structural analysis is conducted using spectroscopic techniques such as NMR, FT-IR, and HRMS. These techniques allow for the characterization of the compound's molecular structure, providing insights into the arrangement of atoms and the compound's overall geometry (Islas-Jácome et al., 2023).
Chemical Reactions and Properties
The chemical reactivity of these compounds involves complex reactions under specific conditions. For instance, certain compounds undergo dehydrochlorination-cyclization reactions in aqueous base medium, leading to the formation of new heterocyclic structures (Chukhajian et al., 2009).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are determined through various analytical techniques. For example, the crystal structure of related compounds can be elucidated using X-ray diffraction, revealing the arrangement of molecules in the solid state and their intermolecular interactions (Ahamed et al., 2015).
Scientific Research Applications
Chemical Variability and Properties
Compounds containing benzodioxolyl groups and morpholino substitutions, like the specified compound, are noted for their diverse chemical properties and potential applications in coordination chemistry and as ligands for complex formation. These compounds exhibit interesting spectroscopic properties, structures, magnetic properties, and biological as well as electrochemical activities. The variability in their chemistry suggests untapped potential in various research applications, including materials science and bioactive molecule development (Boča, Jameson, & Linert, 2011).
Pharmacological Importance
Isoquinoline derivatives, which share structural similarities with the pyridinyl group in the compound of interest, have been recognized for their broad pharmacological potentials. These include anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial activities. Such research underscores the value of exploring compounds with these structural features for drug discovery and therapeutic applications (Danao et al., 2021).
Synthetic Strategies for Heterocycles
The strategic use of propargylic alcohols for synthesizing heterocyclic compounds such as pyridines and quinolines emphasizes the importance of innovative synthetic approaches in creating compounds with potential utility in medicinal chemistry and drug discovery. This approach indicates the relevance of exploring diverse synthetic methods to expand the utility of compounds with complex structures, including those with pyridinyl and morpholino groups (Mishra, Nair, & Baire, 2022).
Potential in Antimicrobial Scaffolds
The exploration of benzoxazinoids, which are specialized metabolites with structures bearing similarity to benzodioxolyl groups, highlights their potential as antimicrobial scaffolds. This suggests that compounds with similar structural motifs could serve as bases for developing new antimicrobial agents with significant efficacy against pathogenic fungi and bacteria (de Bruijn, Gruppen, & Vincken, 2018).
Enzyme Inhibition and Drug Metabolism
Research on cytochrome P450 isoforms in human liver microsomes shows the significance of understanding how compounds, potentially including those with morpholino and pyridinyl groups, interact with enzymes involved in drug metabolism. This is crucial for predicting drug-drug interactions and developing safer pharmaceuticals (Khojasteh et al., 2011).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(2-pyridin-3-ylmorpholin-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-19(6-4-14-3-5-16-17(10-14)25-13-24-16)21-8-9-23-18(12-21)15-2-1-7-20-11-15/h1-7,10-11,18H,8-9,12-13H2/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNKCKLLSGYJQK-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C=CC2=CC3=C(C=C2)OCO3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(CN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(pyridin-3-yl)morpholino)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2490917.png)

![(E)-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2490921.png)
![(5Z)-1-(2-methoxyethyl)-4-methyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2490922.png)

![N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2490925.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2490927.png)
![5-Bromo-8-azatricyclo[8.1.1.02,7]dodeca-2(7),3,5-triene;hydrochloride](/img/structure/B2490929.png)

![2-[(3-Chlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B2490931.png)
![2-[(5-Chloropyridin-2-yl)oxymethyl]-4-methylmorpholine](/img/structure/B2490934.png)
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2490935.png)
